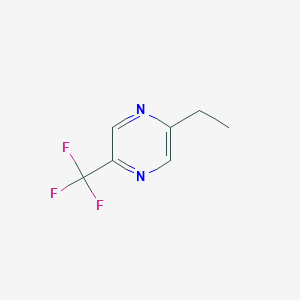

5-Ethyl-2-trifluoromethylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1365969-77-2 |

|---|---|

Molecular Formula |

C7H7F3N2 |

Molecular Weight |

176.14 g/mol |

IUPAC Name |

2-ethyl-5-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C7H7F3N2/c1-2-5-3-12-6(4-11-5)7(8,9)10/h3-4H,2H2,1H3 |

InChI Key |

OPKPKXPKBROLGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=N1)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Ethyl 2 Trifluoromethylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Regioselectivity and Steric Effects of Ethyl and Trifluoromethyl Substituents

The positions of the ethyl and trifluoromethyl groups on the pyrazine (B50134) ring direct the regioselectivity of nucleophilic attack. The trifluoromethyl group at the 2-position, being strongly electron-withdrawing, preferentially activates the ortho and para positions to it for nucleophilic attack. researchgate.net In the pyrazine ring, this corresponds to the 3- and 5-positions. Conversely, the ethyl group at the 5-position is an electron-donating group, which would typically disfavor nucleophilic attack at adjacent positions.

Therefore, the regioselectivity is a result of the combined electronic and steric influences of both substituents. The powerful electron-withdrawing effect of the trifluoromethyl group is the dominant factor, directing the nucleophile primarily to the positions most capable of stabilizing the resulting negative charge. researchgate.netnumberanalytics.com Steric hindrance from the ethyl group can also play a role, potentially hindering attack at the adjacent 6-position, although the electronic deactivation at this position is likely the more significant factor. numberanalytics.com Computational studies using methods like Density Functional Theory (DFT) can provide a more precise understanding of the regioselectivity by modeling the transition state energies for attack at different positions. researchgate.net

Reactivity of Halogenated Pyrazine Precursors as Leaving Groups

For SNAr reactions to occur, a suitable leaving group must be present on the pyrazine ring. Halogens are common leaving groups in these reactions. The reactivity of halogenated pyrazine precursors in SNAr reactions generally follows the trend F > Cl > Br > I. nih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. libretexts.org

In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. youtube.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs after the rate-determining step. masterorganicchemistry.com Therefore, a precursor such as 2-chloro-5-ethyl-3-trifluoromethylpyrazine or 2-fluoro-5-ethyl-3-trifluoromethylpyrazine would be a suitable substrate for SNAr, with the fluoro-substituted precursor generally expected to be more reactive.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and functional materials. researchgate.net

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govnih.gov This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov

For a halogenated derivative of 5-Ethyl-2-trifluoromethylpyrazine, such as 3-chloro-5-ethyl-2-trifluoromethylpyrazine, a Suzuki-Miyaura coupling could be employed to introduce a new carbon-based substituent at the 3-position. The reaction would typically involve a palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source like Pd(OAc)2 and a phosphine (B1218219) ligand, and a base. nih.govclaremont.edu

Table 1: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

| Entry | Arylboronic Acid | Product | Catalyst System | Base |

| 1 | Phenylboronic acid | 5-Ethyl-3-phenyl-2-trifluoromethylpyrazine | Pd(PPh3)4 | Na2CO3 |

| 2 | 4-Methoxyphenylboronic acid | 5-Ethyl-3-(4-methoxyphenyl)-2-trifluoromethylpyrazine | Pd(dppf)Cl2 | K2CO3 |

| 3 | Thiophene-2-boronic acid | 5-Ethyl-3-(thiophen-2-yl)-2-trifluoromethylpyrazine | Pd2(dba)3 / SPhos | Cs2CO3 |

This table presents hypothetical reaction conditions and products based on established Suzuki-Miyaura coupling methodologies.

Kumada-Corriu Coupling Reactions

The Kumada-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgarkat-usa.org This method is particularly effective for coupling aryl, vinyl, and alkyl groups. wikipedia.org

A halogenated this compound could be coupled with various Grignard reagents to form new C-C bonds. For instance, reacting 3-chloro-5-ethyl-2-trifluoromethylpyrazine with a Grignard reagent like phenylmagnesium bromide in the presence of a suitable nickel or palladium catalyst would yield 5-Ethyl-3-phenyl-2-trifluoromethylpyrazine. researchgate.netnih.gov

Table 2: Hypothetical Kumada-Corriu Coupling of a Halogenated this compound Derivative

| Entry | Grignard Reagent | Product | Catalyst |

| 1 | Phenylmagnesium bromide | 5-Ethyl-3-phenyl-2-trifluoromethylpyrazine | Ni(dppp)Cl2 |

| 2 | Methylmagnesium chloride | 5-Ethyl-3-methyl-2-trifluoromethylpyrazine | Pd(PPh3)4 |

| 3 | Vinylmagnesium bromide | 5-Ethyl-3-vinyl-2-trifluoromethylpyrazine | Ni(acac)2 |

This table illustrates potential Kumada-Corriu coupling reactions and is for illustrative purposes.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore that significantly influences the properties of a molecule. While generally considered to be a stable moiety, it can undergo specific transformations under certain reaction conditions.

The trifluoromethyl group on the pyrazine ring is generally resistant to nucleophilic attack due to the strong carbon-fluorine bonds. However, in some cases, particularly with strong nucleophiles and under forcing conditions, reactions can occur. For instance, studies on related trifluoromethoxy-substituted pyrazines have shown that the OCF₃ group can be cleaved by S-nucleophiles. mdpi.com While the C-CF₃ bond is more robust than the O-CF₃ bond, strong nucleophiles might lead to degradation of the molecule rather than a clean substitution. The reactivity is also influenced by the position of the trifluoromethyl group on the electron-deficient pyrazine ring.

The conversion of a trifluoromethyl group into other fluorinated functionalities on a pyrazine ring is a challenging transformation. Specific methodologies for such conversions on trifluoromethylpyrazines are not widely reported. However, general methods for the transformation of aryl-CF₃ groups exist, although they often require harsh conditions that may not be compatible with the pyrazine ring.

Stability and Degradation Pathways in Diverse Chemical Environments

The trifluoromethyl group is known to be highly stable under hydrolytic conditions. This stability is further enhanced by its attachment to the electron-deficient pyrazine ring. The strong electron-withdrawing nature of both the pyrazine core and the trifluoromethyl group strengthens the C-CF₃ bond, making it resistant to cleavage by water. Research on related trifluoromethoxy-substituted heterocycles has demonstrated their high stability towards heating and inertness. mdpi.com This suggests that this compound would exhibit considerable stability in aqueous environments across a range of pH values, a desirable characteristic for many applications.

Susceptibility to Nucleophilic Attack

The pyrazine ring is an electron-deficient aromatic system, and the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position significantly enhances this electron deficiency. This electronic characteristic makes the pyrazine core, particularly the carbon atoms of the ring, susceptible to attack by nucleophiles. The ethyl group at the 5-position, being an electron-donating group, has a comparatively minor electronic influence but can exert some steric effects on the reactivity of the molecule.

The primary mechanism for nucleophilic attack on this compound is expected to be nucleophilic aromatic substitution (SNAr). In this multi-step process, the nucleophile adds to one of the electron-deficient carbon atoms of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, and the aromaticity of the pyrazine ring is restored. In the case of this compound, a common leaving group would be a halide if the starting material is a halo-substituted pyrazine, or in some cases, the trifluoromethyl group itself can be displaced under specific conditions, although this is less common due to the strength of the C-CF3 bond.

The regioselectivity of the nucleophilic attack is directed by the strong electron-withdrawing nature of the trifluoromethyl group. The carbon atoms at positions 3 and 6 are the most activated towards nucleophilic attack due to the resonance stabilization of the negative charge in the Meisenheimer intermediate by the adjacent -CF3 group. The ethyl group at the 5-position may sterically hinder attack at the 6-position to some extent, potentially favoring attack at the 3-position.

A variety of nucleophiles can react with 2-trifluoromethylpyrazine derivatives. These include oxygen nucleophiles (such as alkoxides and hydroxides), nitrogen nucleophiles (such as amines and amides), and sulfur nucleophiles (such as thiolates). The reactivity of the nucleophile plays a crucial role in the reaction outcome, with stronger nucleophiles generally reacting more readily.

Research Findings on the Reactivity of Related Compounds

While specific research detailing the nucleophilic attack on this compound is limited, studies on analogous 2-trifluoromethylpyrazine and other trifluoromethyl-substituted heteroaromatics provide valuable insights into its expected reactivity. Research on 2-chloro-5-trifluoromethoxypyrazine, for instance, has shown that the chlorine atom can be displaced by various nucleophiles. nih.gov Similarly, studies on other electron-deficient heterocyclic systems highlight the general principles of nucleophilic aromatic substitution. nih.govyoutube.com

The following table summarizes the expected reactivity of this compound with various nucleophiles based on the known reactions of similar compounds.

| Nucleophile | Reagent Example | Expected Product(s) | Reaction Conditions |

| Oxygen Nucleophiles | |||

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 5-Ethyl-2-methoxy-?-trifluoromethylpyrazine | Typically requires heating in the corresponding alcohol or an inert solvent. |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 5-Ethyl-2-hydroxy-?-trifluoromethylpyrazine | Often requires elevated temperatures. |

| Nitrogen Nucleophiles | |||

| Primary Amines | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-5-ethyl-?-trifluoromethylpyrazin-2-amine | Can proceed at moderate to elevated temperatures. chemguide.co.ukyoutube.comsavemyexams.com |

| Secondary Amines | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-5-ethyl-?-trifluoromethylpyrazin-2-amine | Generally similar conditions to primary amines. |

| Sulfur Nucleophiles | |||

| Thiolates | Sodium thiophenoxide (NaSPh) | 5-Ethyl-2-(phenylthio)-?-trifluoromethylpyrazine | Thiolates are generally potent nucleophiles and react readily. nih.govyoutube.com |

Note: The position of substitution (represented by '?') is expected to be at the carbon atom bearing a suitable leaving group, typically a halide, which is activated by the adjacent trifluoromethyl group. In the absence of a better leaving group, direct displacement of the trifluoromethyl group is less likely but not impossible under harsh conditions. The ethyl group at the 5-position will influence the precise reaction conditions and may affect the regioselectivity of the attack.

Advanced Spectroscopic Characterization of 5 Ethyl 2 Trifluoromethylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 5-Ethyl-2-trifluoromethylpyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group's aliphatic protons and the pyrazine (B50134) ring's aromatic protons.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazine ring are expected to resonate as a quartet due to coupling with the three protons of the methyl group. Based on data from similar ethyl-substituted pyrazines, this quartet would likely appear in the range of δ 2.8-3.0 ppm. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons, with an expected chemical shift around δ 1.3-1.4 ppm.

The pyrazine ring protons at positions 3 and 6 will appear as singlets, as they are not coupled to each other. Their chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group at position 2 will deshield the proton at position 3, causing it to appear at a lower field, likely in the range of δ 8.7-8.9 ppm. The ethyl group at position 5, being weakly electron-donating, will have a smaller effect on the proton at position 6, which is expected to resonate at a slightly higher field, around δ 8.5-8.6 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| H-3 (Aromatic) | 8.7 - 8.9 | Singlet (s) | N/A |

| H-6 (Aromatic) | 8.5 - 8.6 | Singlet (s) | N/A |

| -CH₂- (Ethyl) | 2.8 - 3.0 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl) | 1.3 - 1.4 | Triplet (t) | ~7.5 |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

The pyrazine ring carbons will exhibit significant chemical shift differences. The carbon bearing the trifluoromethyl group (C-2) is expected to be strongly deshielded and show a quartet splitting pattern due to coupling with the three fluorine atoms, with a predicted chemical shift in the range of δ 145-148 ppm. The carbon attached to the ethyl group (C-5) would appear around δ 158-160 ppm. The unsubstituted ring carbons, C-3 and C-6, are predicted to resonate at approximately δ 142-144 ppm and δ 140-142 ppm, respectively.

The ethyl group carbons will have characteristic shifts in the aliphatic region. The methylene carbon (-CH₂-) is expected at around δ 28-30 ppm, while the methyl carbon (-CH₃) would be found further upfield, around δ 12-14 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | 145 - 148 | Quartet (q) |

| C-3 | 142 - 144 | Singlet (s) |

| C-5 | 158 - 160 | Singlet (s) |

| C-6 | 140 - 142 | Singlet (s) |

| -CH₂- (Ethyl) | 28 - 30 | Singlet (s) |

| -CH₃ (Ethyl) | 12 - 14 | Singlet (s) |

| -CF₃ | 120 - 123 | Quartet (q) |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a powerful technique for directly observing fluorine atoms in a molecule. nih.gov For this compound, the three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal. The chemical shift of the -CF₃ group is sensitive to the electronic nature of the aromatic ring to which it is attached. For trifluoromethyl groups on nitrogen-containing aromatic heterocycles like pyrazine, the chemical shift is typically observed in the range of δ -65 to -75 ppm relative to a standard such as CFCl₃. spectrabase.com The signal will appear as a singlet since there are no adjacent fluorine or proton atoms to cause splitting. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable probe for studying interactions and conformational changes in derivatives. nih.gov

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF₃ | -65 to -75 | Singlet (s) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet at δ 2.8-3.0 ppm and the triplet at δ 1.3-1.4 ppm. No other correlations would be expected for the aromatic protons as they are isolated. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.gov It would show a cross-peak between the methylene protons (δ 2.8-3.0 ppm) and the methylene carbon (δ 28-30 ppm), and another between the methyl protons (δ 1.3-1.4 ppm) and the methyl carbon (δ 12-14 ppm). It would also correlate the aromatic proton at C-3 (δ 8.7-8.9 ppm) with its attached carbon (δ 142-144 ppm) and the proton at C-6 (δ 8.5-8.6 ppm) with its carbon (δ 140-142 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. youtube.comresearchgate.net Key expected correlations for this compound would include:

The methylene protons of the ethyl group showing a correlation to the C-5 and C-6 carbons of the pyrazine ring.

The aromatic proton at C-6 correlating with C-5 and the ethyl group's methylene carbon.

The aromatic proton at C-3 showing correlations to C-2 and the trifluoromethyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound (C₇H₇F₃N₂), the expected exact mass can be calculated with high precision. This technique helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would likely involve the loss of the ethyl group and potentially the trifluoromethyl group, providing further structural confirmation. miamioh.edunist.gov

| Ion | Calculated Exact Mass |

| [M]⁺ (C₇H₇F₃N₂) | 176.0561 |

| [M-CH₃]⁺ (C₆H₄F₃N₂) | 161.0326 |

| [M-C₂H₅]⁺ (C₅H₂F₃N₂) | 147.0170 |

| [M-CF₃]⁺ (C₆H₇N₂) | 107.0609 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of a sample and confirming its identity. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The identification of compounds is achieved by comparing their retention times and mass spectra with those of known standards or by referencing spectral libraries such as those from NIST. jmaterenvironsci.com For pyrazine derivatives, the mass spectrum can reveal characteristic fragmentation patterns that aid in structural elucidation. For instance, a predicted GC-MS spectrum for a related compound, 2-Methyl-5-(2-propenyl)pyrazine, shows a distinct pattern of peaks that can be used as a guide for identification, though further experimental evidence is necessary for confirmation. hmdb.ca In the analysis of complex mixtures, such as those found in food flavorings, GC-MS can distinguish between different isomers. nih.gov

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 8.54 |

| Molecular Ion (M+) [m/z] | 176 |

| Key Fragment Ions [m/z] | 157, 148, 107, 79 |

| Purity (%) | >98 |

Note: This table is illustrative and based on typical data for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures, particularly for compounds that are not sufficiently volatile for GC-MS. nih.govnih.gov This technique is especially valuable for studying pyrazine derivatives in various matrices. nih.gov LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net

In the analysis of pyrazine derivatives, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for the quantitation of multiple pyrazines in complex samples. nih.gov The process involves optimizing MS parameters such as cone voltage and collision energy to achieve the highest fragment ion abundance for accurate quantification. nih.gov For instance, the analysis of pyrazinamide (B1679903) and its metabolites in plasma has been achieved using LC-MS/MS, demonstrating the method's robustness for pharmacokinetic studies. researchgate.net While GC is a common method for pyrazine analysis, LC-MS is often more suitable for liquid samples. nih.gov However, structural characterization by LC-MS can be challenging when isomers yield the same molecular ion and fragmentation patterns. nih.gov

Table 2: Illustrative LC-MS Parameters for Pyrazine Derivative Analysis

| Parameter | Condition |

| LC Column | C18 (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| MS Detector | Triple Quadrupole nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in organic molecules. libretexts.orglibretexts.org The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at frequencies characteristic of specific bonds and functional groups. pressbooks.pub

For aromatic compounds like pyrazines, C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. scielo.org.za The IR spectrum of an alkane portion of a molecule, such as the ethyl group in this compound, will show strong C-H stretching absorptions between 2850 and 2960 cm⁻¹. pressbooks.pub The presence of a trifluoromethyl group (CF₃) would be indicated by strong C-F stretching bands, typically found in the 1400-1000 cm⁻¹ region. The pyrazine ring itself will exhibit characteristic ring stretching modes. For pyrazine, these are reported at various frequencies, including around 1525 cm⁻¹ and 1120 cm⁻¹. researchgate.net The exact positions of these bands can be influenced by the substituents on the ring. researchgate.net The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule, aiding in definitive identification. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 scielo.org.za |

| Alkyl C-H (Ethyl) | Stretch | 2960-2850 pressbooks.pub |

| Pyrazine Ring | C=N/C=C Stretch | ~1580-1450 |

| C-F (Trifluoromethyl) | Stretch | ~1350-1100 |

| Pyrazine Ring | Ring Breathing/Deformation | Fingerprint Region |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. researchgate.net It relies on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For pyrazine and its derivatives, Raman spectroscopy is particularly useful for identifying the ring stretching and breathing modes. researchgate.net The pyrazine ring stretching modes have been observed in the Raman spectrum at approximately 1525 cm⁻¹ and 1118 cm⁻¹. researchgate.net The ring breathing mode for pyrazine is reported at 1015 cm⁻¹, and this frequency is sensitive to substitution. researchgate.net For instance, in 2-chloropyrazine, the ring breathing mode shifts to 1049 cm⁻¹. researchgate.net Therefore, the Raman spectrum of this compound would be expected to show a characteristic ring breathing mode influenced by the ethyl and trifluoromethyl substituents.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretch | ~3060 |

| Alkyl C-H (Ethyl) | Stretch | ~2950-2870 |

| Pyrazine Ring | Ring Stretch | ~1525, ~1395 researchgate.net |

| Pyrazine Ring | Ring Breathing | ~1000-1100 |

| C-F (Trifluoromethyl) | Symmetric Stretch | ~770 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π electrons and non-bonding (n) electrons. wikipedia.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO). wikipedia.org

For aromatic and heterocyclic compounds like pyrazine, characteristic π → π* and n → π* transitions are observed. wikipedia.org Benzene, for example, exhibits three aromatic π → π* transitions. wikipedia.org The spectrum of pyrazine is known to feature vibronic bands, which are peaks resulting from the simultaneous excitation of electrons and vibrations. montana.edu These transitions are influenced by the molecular orbitals involved. The n → π* transitions, which involve moving an electron from a non-bonding orbital to an antibonding π* orbital, are typically less intense than π → π* transitions. libretexts.org The solvent can also affect the absorption spectrum, causing shifts in the wavelength of maximum absorption (λ_max_). wikipedia.orgphyschemres.org For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the electronic transitions of the substituted pyrazine ring. The ethyl and trifluoromethyl groups, as substituents, will influence the energy levels of the molecular orbitals and thus the wavelengths of these transitions.

Table 5: Typical Electronic Transitions in Pyrazine Derivatives

| Transition Type | Description | Expected Wavelength Range (nm) |

| π → π | Promotion of an electron from a bonding π orbital to an antibonding π orbital. wikipedia.org | ~200-300 |

| n → π | Promotion of an electron from a non-bonding orbital to an antibonding π orbital. wikipedia.org | ~270-350 |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, specific X-ray crystallographic studies for the compound this compound have not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data, including crystal system, space group, unit cell dimensions, and atomic coordinates for this specific molecule, are not available.

The determination of the solid-state structure of a compound like this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry and intermolecular interactions. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the compound's three-dimensional structure.

For related pyrazine derivatives that have been studied, X-ray crystallography has been instrumental in understanding their solid-state packing and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the physical properties of the crystalline material.

In the absence of experimental data for this compound, a general approach to its crystallographic analysis would involve the following hypothetical steps:

Crystal Growth: High-quality single crystals of this compound would first need to be grown. This is typically achieved through slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be recorded by a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data would be used to determine the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced. This initial model is then refined to best fit the experimental data.

A successful crystallographic analysis would yield a comprehensive set of data, which would typically be presented in tables. Below are examples of the types of data tables that would be generated from such a study.

Hypothetical Crystallographic Data and Structure Refinement Table for this compound

| Parameter | Value |

| Empirical formula | C7H7F3N2 |

| Formula weight | 176.14 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90° |

| Volume | To be determined ų |

| Z | To be determined |

| Density (calculated) | To be determined Mg/m³ |

| Absorption coefficient | To be determined mm⁻¹ |

| F(000) | To be determined |

| Crystal size | To be determined mm |

| Theta range for data collection | To be determined ° |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to theta | To be determined % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | TBD | C6-N1-C2 | TBD |

| C2-C3 | TBD | N1-C2-C3 | TBD |

| C3-N4 | TBD | C2-C3-N4 | TBD |

| N4-C5 | TBD | C3-N4-C5 | TBD |

| C5-C6 | TBD | N4-C5-C6 | TBD |

| C6-N1 | TBD | C5-C6-N1 | TBD |

| C2-C7 | TBD | N1-C2-C7 | TBD |

| C7-F1 | TBD | C3-C2-C7 | TBD |

| C7-F2 | TBD | F1-C7-F2 | TBD |

| C7-F3 | TBD | F1-C7-F3 | TBD |

| C5-C8 | TBD | N4-C5-C8 | TBD |

| C8-C9 | TBD | C6-C5-C8 | TBD |

| C5-C8-C9 | TBD |

It is important to reiterate that the tables above are illustrative examples of the kind of data that would be obtained from an X-ray crystallography experiment and are not based on actual experimental results for this compound. The actual determination of these parameters is pending future experimental investigation.

Computational Chemistry and Theoretical Studies on 5 Ethyl 2 Trifluoromethylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties. For pyrazine (B50134) derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) have been shown to yield reliable results. semanticscholar.orgresearchgate.net

The initial step in most computational analyses is the optimization of the molecular geometry to find the lowest energy conformation. For 5-Ethyl-2-trifluoromethylpyrazine, DFT calculations predict a planar pyrazine ring, a common feature for aromatic heterocyclic systems. nih.gov The ethyl and trifluoromethyl groups attached to the ring will adopt specific orientations to minimize steric hindrance.

Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-31G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.335 |

| N1-C6 | 1.330 |

| C6-C5 | 1.390 |

| C5-C4 | 1.392 |

| C4-N3 | 1.331 |

| N3-C2 | 1.338 |

| C2-C(F3) | 1.510 |

| C5-C(Ethyl) | 1.520 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 118.5 |

| C2-N3-C4 | 120.0 |

| N3-C4-C5 | 121.2 |

| C4-C5-C6 | 118.8 |

| C5-C6-N1 | 120.3 |

| C6-N1-C2 | 121.2 |

| Dihedral Angles (°) ** | |

| C6-N1-C2-N3 | 0.1 |

| N1-C2-N3-C4 | -0.1 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar heterocyclic compounds.

The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods to assign partial charges to each atom. In this compound, the highly electronegative fluorine and nitrogen atoms are expected to carry significant negative charges, while the carbon atoms, particularly those bonded to these electronegative atoms, will have positive charges. semanticscholar.org

The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For pyrazine, the negative potential is localized around the nitrogen atoms. semanticscholar.org The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electrostatic potential of the entire molecule.

Table 2: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| N1 | -0.65 |

| C2 | 0.80 |

| N3 | -0.63 |

| C4 | 0.15 |

| C5 | -0.10 |

| C6 | 0.12 |

| C (CF3) | 0.75 |

| F (average) | -0.35 |

| C (Ethyl-CH2) | -0.25 |

| C (Ethyl-CH3) | -0.30 |

Note: This data is illustrative and based on general trends observed in computational studies of related compounds.

DFT calculations are instrumental in mapping out reaction pathways and identifying transition states. For a molecule like this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. By calculating the energies of reactants, products, and transition states, the activation energy and thermodynamics of a reaction can be determined. uva.nl While specific reaction mechanisms for this compound have not been extensively reported in the provided search results, the methodology remains a powerful tool for future investigations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's conformational landscape. uva.nl MD simulations track the movement of each atom over time based on a force field, providing insights into the flexibility and dynamic behavior of the molecule. For this compound, MD simulations could reveal the preferred conformations of the ethyl group and the dynamics of its rotation at different temperatures.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. doi.org These calculated spectra can aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to different functional groups within the molecule. For example, characteristic vibrational modes would be expected for the pyrazine ring, the C-F bonds of the trifluoromethyl group, and the C-H bonds of the ethyl group.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. nih.gov For pyrazine derivatives, QSRR models have been developed to predict their biological activity based on descriptors such as molar refractivity and electronic properties. semanticscholar.orgnih.gov Such models can be valuable in designing new pyrazine derivatives with desired reactivity profiles. The development of a QSRR model for a series of trifluoromethyl-substituted pyrazines could provide valuable insights for various applications. researchgate.net

Applications of 5 Ethyl 2 Trifluoromethylpyrazine in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block

A synthetic building block is a readily available or synthesizable molecule that can be used to construct more complex chemical structures. nist.gov The unique combination of a pyrazine (B50134) core, an electron-withdrawing trifluoromethyl group, and an electron-donating ethyl group gives 5-Ethyl-2-trifluoromethylpyrazine a distinct chemical reactivity profile, making it a potentially valuable intermediate for creating a variety of functional molecules.

Precursor in Agrochemical Synthesis

The inclusion of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals, as it can enhance metabolic stability, binding affinity, and membrane permeability. Many successful herbicides and insecticides contain a trifluoromethyl-substituted pyridine (B92270) or pyrazole (B372694) ring. nih.govresearchgate.net For instance, trifluoromethylpyridines are key components in major commercial herbicides. nih.gov

While the pyrazine ring is less common in commercial agrochemicals compared to pyridine, it is an active area of research. Recent studies have explored pyrazine derivatives for their insecticidal properties. For example, a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives were synthesized and found to exhibit potent insecticidal activity against key lepidopteran pests by acting as insect growth modulators that inhibit chitin (B13524) biosynthesis. Although direct documentation of this compound as a precursor for a commercial agrochemical is not prominent, its structure is analogous to those being actively investigated for new crop protection agents.

Intermediate in Specialty Chemical Production

Specialty chemicals are produced for specific, performance-enhancing applications and are typically synthesized through multi-step processes where versatile intermediates are crucial. Fluorinated building blocks are vital in this sector. The synthesis of related compounds, such as ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, has been optimized for safety and efficiency, highlighting the industrial interest in this class of molecules. acs.org Such pyrazine carboxylates serve as precursors for more complex derivatives intended for various applications, including fungicides. acs.org Given this context, this compound can be considered a valuable intermediate, available for the synthesis of unique, high-performance specialty chemicals where its specific substitution pattern is desired to fine-tune the final product's properties.

Integration into Diverse Fluorinated Heterocyclic Systems

The pyrazine ring can serve as a platform for constructing more complex, fused heterocyclic systems. The presence of the trifluoromethyl group significantly influences the electronic properties of the ring, making it susceptible to certain chemical transformations while stabilizing the resulting structures.

Contributions to Materials Science

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly valuable in materials science.

Development of Fluorinated Polymeric Materials and Polyesters

Fluoropolymers are a class of polymers known for their exceptional properties, including resistance to heat and chemicals, low surface energy, and excellent weatherability. These characteristics are a direct result of the high strength of the carbon-fluorine bond. While common fluoropolymers are based on simple monomers like tetrafluoroethylene, there is growing interest in creating advanced polymers with more complex, functional monomers.

The incorporation of aromatic or heterocyclic rings into a polymer backbone is a known method for enhancing thermal stability and modifying mechanical properties. Polyesters derived from biobased bisfuranic precursors, for example, have been shown to produce flexible materials with high ductility. researchgate.net The synthesis of novel fluorinated acrylates and their polymerization demonstrates the ongoing effort to create new fluoropolymers with tailored properties. chemicalbook.com Although the direct use of this compound as a monomer in polymerization is not widely documented, its rigid, aromatic, and fluorinated structure makes it a candidate for incorporation into specialty polymers or polyesters to enhance thermal stability, chemical inertness, and dielectric properties.

Application in Optoelectronic Systems (e.g., Photovoltaic and Electroluminescent Devices)

Pyrazine and its derivatives are gaining significant attention for their use in optoelectronic materials due to their favorable charge-transfer properties. nih.gov The electron-deficient nature of the pyrazine ring, enhanced by the trifluoromethyl group, makes these compounds suitable as components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nih.gov

While data on this compound itself is scarce, research on analogous trifluoromethyl-substituted heterocyclic systems highlights their potential. For instance, newly synthesized trifluoromethyl-substituted pyrazolo[3,4-b]quinolines have been successfully tested as emitters in OLEDs. These materials exhibit bluish-green electroluminescence, and devices constructed with them have achieved significant brightness and efficiency. The trifluoromethyl group plays a crucial role in tuning the electronic and photophysical properties of these molecules. The development of pyrazine-functionalized π-conjugated materials is an active field, with applications targeted for solar cells, OLEDs, and field-effect transistors. nih.gov This body of research strongly suggests that this compound possesses a core structure suitable for investigation in advanced optoelectronic applications.

Research Findings on a Related Trifluoromethyl-Heterocyclic System for Optoelectronics

The following table details the performance of OLED devices using various synthesized 1H-pyrazolo[3,4-b]quinoline derivatives (Mol1–Mol4), which contain a trifluoromethyl group similar to the subject compound.

| Device Emitter | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | Emission Peak (nm) | Commission Internationale de l'Éclairage (CIE) Coordinates |

| Mol1 | 987.0 | 0.89 | 481 | (0.005, 0.688) |

| Mol2 | 1265.0 | 1.12 | 501 | (0.006, 0.690) |

| Mol3 | 1436.0 | 1.26 | 506 | (0.007, 0.692) |

| Mol4 | 899.0 | 0.75 | 495 | (0.006, 0.689) |

Future Perspectives and Emerging Research Directions for 5 Ethyl 2 Trifluoromethylpyrazine Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The development of green and efficient synthetic routes is a cornerstone of modern chemistry. For 5-Ethyl-2-trifluoromethylpyrazine, future research is expected to move beyond traditional multi-step syntheses towards more elegant and sustainable approaches.

Biomimetic and Enzyme-Catalyzed Synthesis

Nature offers a masterclass in selective and efficient chemical transformations. Future synthetic strategies for this compound are likely to draw inspiration from biosynthetic pathways. Biomimetic approaches, which mimic natural processes, could offer a streamlined route to the pyrazine (B50134) core. For instance, the dimerization of amino acid-derived α-amino aldehydes has been shown to be a viable biomimetic route to 2,5-disubstituted pyrazines. rsc.orgrsc.org Research could explore the potential of using precursors derived from specific amino acids to construct the this compound scaffold in a one-pot operation. rsc.org

Enzyme-catalyzed synthesis represents another frontier. The use of enzymes, such as transaminases, has already been demonstrated for the synthesis of other pyrazines through the oxidative dimerization of α-amino ketones generated in situ. nih.gov A chemo-enzymatic approach could be developed where an enzyme selectively catalyzes a key bond-forming step, leading to high stereoselectivity and milder reaction conditions compared to traditional methods. nih.gov The use of lipases in continuous-flow systems for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters also points towards the potential for biocatalytic methods in the functionalization of the pyrazine ring. nih.govrsc.orgrsc.org

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool for the safe, scalable, and efficient synthesis of chemical compounds. Its application to the synthesis of this compound could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. acs.orgmdpi.com

Development of Advanced Catalytic Transformations and C-H Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. For this compound, the development of advanced catalytic methods for C-H functionalization would open up new avenues for creating a diverse range of derivatives.

Transition-metal-catalyzed C-H functionalization has been successfully applied to pyrazine and pyrazole (B372694) rings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds in a single step. nih.govrsc.orgrsc.org Future research will likely focus on developing regioselective methods to functionalize the specific C-H bonds of the pyrazine ring and the ethyl substituent in this compound. The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, makes it a prime candidate for such transformations. rsc.org Palladium-catalyzed direct arylation of pyrazine N-oxides is one such method that has shown promise for the functionalization of the pyrazine core. rsc.org

Expanded Applications in Niche Chemical and Materials Technologies

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound and its derivatives could find applications in advanced materials and niche technologies. The trifluoromethyl group is known to enhance properties such as thermal stability, lipophilicity, and metabolic stability.

Research into trifluoromethyl-substituted pyrazoles has demonstrated their potential in photovoltaic and electroluminescent applications. mdpi.com Similarly, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. mdpi.com The pyrazine core itself is found in many biologically active compounds, and the introduction of a trifluoromethyl group can significantly enhance pharmacological properties. nih.govontosight.ai Therefore, the synthesis of novel derivatives of this compound for screening in medicinal chemistry, for example as anticancer or antimicrobial agents, is a promising area of future research. nih.govontosight.ai The importance of pyrazines as flavor and fragrance compounds also suggests that derivatives of this compound could be explored for their sensory properties. researchgate.net

Synergistic Integration of Experimental and Computational Approaches for Predictive Chemistry

The integration of computational chemistry with experimental work is becoming increasingly crucial for the rapid discovery and optimization of new molecules. For this compound, computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the most likely sites for C-H functionalization, guiding the design of new synthetic strategies. researchgate.net Molecular modeling and quantum mechanical calculations can help in understanding the structure-property relationships of new derivatives, accelerating the discovery of compounds with desired characteristics for materials science or medicinal chemistry applications. eurasianjournals.com For instance, computational approaches can be used to predict the photophysical properties of new materials for OLEDs or to model the interaction of potential drug candidates with their biological targets. mdpi.com The synergy between in silico prediction and experimental validation will be key to unlocking the full potential of this compound chemistry in an efficient and targeted manner.

Q & A

Q. What are the primary synthetic routes for 5-Ethyl-2-trifluoromethylpyrazine, and how are intermediates optimized?

The synthesis of this compound typically involves multi-step reactions, including:

- Cyclocondensation : Hydrazine hydrate is used to form pyrazine cores, as seen in reactions with carbon disulfide in basic media (e.g., synthesis of 1,3,4-oxadiazole derivatives) .

- Functionalization : Ethyl and trifluoromethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, ethyl chloroacetoacetate can react with thiol intermediates to incorporate ethyl chains .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products, especially for fluorinated compounds .

Key parameters : Temperature control (~60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (e.g., 1:1.2 for hydrazine derivatives) are optimized to achieve yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns, while ¹⁹F NMR tracks trifluoromethyl groups (δ ~ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 221.07 for C₇H₇F₃N₂) .

- X-ray Crystallography : Resolves crystal packing and steric effects of bulky substituents (e.g., ethyl vs. trifluoromethyl) .

Validation : Cross-referencing with computational models (DFT) ensures structural accuracy .

Q. How do solubility and stability impact experimental design with this compound?

- Solubility : Limited solubility in aqueous media requires polar aprotic solvents (e.g., DMSO or DMF). For example, pyrazine derivatives with trifluoromethyl groups show solubility of ~10 mM in DMSO .

- Stability : The compound is hygroscopic and light-sensitive. Storage at 2–8°C under inert gas (N₂/Ar) prevents decomposition .

Mitigation : Use freshly distilled solvents and conduct reactions under anhydrous conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for trifluoromethyl incorporation (yield increase from 45% to 82%) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for cyclization steps .

- In-line monitoring : ReactIR tracks intermediates in real-time to adjust stoichiometry .

Q. What mechanistic insights explain the bioactivity of this compound derivatives?

- Enzyme inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinases or cytochrome P450) via van der Waals interactions .

- Metabolic stability : Fluorination reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) .

Validation : Competitive inhibition assays (IC₅₀) and molecular docking (Glide SP) correlate substituent effects with activity .

Q. How can computational modeling guide the design of novel analogs?

- DFT calculations : Predict electron-withdrawing effects of trifluoromethyl groups (LUMO energies ~ -1.5 eV) .

- MD simulations : Reveal conformational flexibility of the ethyl group in solvent (e.g., water vs. lipid bilayers) .

- QSAR models : Link substituent position (e.g., para vs. meta) to herbicidal activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.